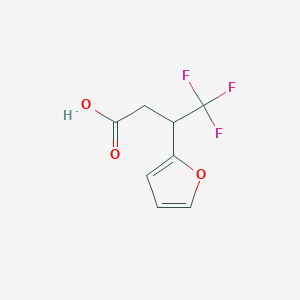

4,4,4-Trifluoro-3-(furan-2-yl)butanoic acid

Description

Properties

IUPAC Name |

4,4,4-trifluoro-3-(furan-2-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O3/c9-8(10,11)5(4-7(12)13)6-2-1-3-14-6/h1-3,5H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXKINXWFNNZQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,4,4-Trifluoro-3-(furan-2-yl)butanoic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in drug discovery, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a trifluoromethyl group and a furan ring, which contribute to its unique chemical reactivity and biological activity. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration.

Antioxidant Properties

Research indicates that furan fatty acids exhibit antioxidant activity. In vitro studies have shown that derivatives of furan fatty acids can scavenge free radicals effectively, which may contribute to their potential therapeutic effects against oxidative stress-related diseases .

Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory conditions .

Anticancer Activity

Preliminary investigations have indicated that this compound may exhibit anticancer properties. In vitro assays revealed that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. Further research is needed to elucidate the specific mechanisms involved.

The biological activity of this compound is thought to involve interactions with specific molecular targets. The trifluoromethyl group enhances the compound's ability to form hydrogen bonds and engage in hydrophobic interactions with proteins and enzymes involved in disease processes.

Study 1: Anti-inflammatory Activity

A study conducted on the anti-inflammatory effects of furan fatty acids showed that derivatives similar to this compound significantly reduced inflammation markers in animal models. The results indicated a reduction in edema and pain response compared to control groups .

Study 2: Anticancer Potential

In a recent study investigating various furan derivatives for their anticancer properties, this compound was found to inhibit the proliferation of several cancer cell lines. The compound demonstrated an IC50 value lower than many standard chemotherapeutics used in clinical settings.

Research Findings Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences in molecular structure, physicochemical properties, and applications between this compound and its analogs.

Table 1: Comparative Data of Selected Trifluorobutanoic Acid Derivatives

Key Comparative Analysis

Structural and Electronic Effects

- Furan vs. Indole/Pyrazole: The furan ring (C₈H₇F₃O₃) is smaller and less polar than the indole (C₁₂H₁₀F₃NO₂) or pyrazole (C₁₀H₁₃F₃N₂O₂) derivatives. Indole’s nitrogen-containing aromatic system enables stronger hydrogen bonding, while pyrazole’s basicity may enhance solubility in polar solvents .

- Trifluoromethyl vs. Hydroxyl Groups : The trifluoromethyl group (in 17327-33-2) increases lipophilicity (logP ~1.8), whereas the hydroxyl group (in 1547-36-0) introduces hydrogen-bonding capacity, improving aqueous solubility (1.66 g/cm³ density) .

Physicochemical Properties

- Molecular Weight and Solubility : Higher molecular weight compounds (e.g., 257.21 g/mol for the indole derivative) exhibit lower solubility in aqueous media compared to smaller analogs like 17327-33-2 (210.07 g/mol) .

- Thermal Stability : The phenyl-substituted analog (94022-99-8) shows a melting point of 123–124°C, whereas the furan compound’s stability remains uncharacterized .

Preparation Methods

Multi-step Synthesis via 4,4,4-Trifluoro-1-(furan-2-yl)-2-methylbutane-1,3-dione Intermediate

One common approach begins with the synthesis of 4,4,4-trifluoro-1-(furan-2-yl)-2-methylbutane-1,3-dione, which serves as a versatile intermediate. This compound is characterized by a trifluoromethyl group adjacent to a diketone structure with an attached furan ring.

- The intermediate is typically synthesized through condensation reactions involving trifluoromethylated reagents and furan-2-carboxaldehyde derivatives.

- Following this, the diketone undergoes selective transformations such as hydrogen-donor mediated reduction under acidic conditions to yield the corresponding 4,4,4-trifluoro-3-oxo butanoic acid derivative.

- Subsequent functional group manipulations and hydrolysis steps yield 4,4,4-trifluoro-3-(furan-2-yl)butanoic acid with high purity and yield.

This method benefits from the stability of the trifluoromethyl group and the reactivity of the diketone intermediate, allowing for controlled conversion to the target acid.

Zinc-Mediated Reaction Using Furan-2-ylacetonitrile and α-Bromoacetate Esters

Another reported method, inspired by analogous trifluoromethylated aromatic acid syntheses, involves the following steps:

- A zinc-mediated reaction in tetrahydrofuran solvent where furan-2-ylacetonitrile is reacted with α-bromoacetate esters.

- This reaction forms an ester intermediate, specifically ethyl 4,4,4-trifluoro-3-(furan-2-yl)-3-oxobutanoate.

- Subsequent alkaline hydrolysis with sodium hydroxide converts the ester to the free acid.

- Acidification with dilute hydrochloric acid yields the final this compound.

This method is advantageous due to the use of readily available starting materials, relatively mild reaction conditions, and avoidance of generating large amounts of acidic waste, making it industrially attractive.

Comparative Data Table of Preparation Methods

| Preparation Step | Method 1: Diketone Intermediate Route | Method 2: Zinc-Mediated Ester Hydrolysis Route |

|---|---|---|

| Starting Materials | Furan-2-carboxaldehyde, trifluoromethyl reagents | Furan-2-ylacetonitrile, α-bromoacetate esters, zinc |

| Key Intermediate | 4,4,4-Trifluoro-1-(furan-2-yl)-2-methylbutane-1,3-dione | Ethyl 4,4,4-trifluoro-3-(furan-2-yl)-3-oxobutanoate |

| Reaction Conditions | Acidic conditions with hydrogen donor for reduction | Zinc in THF, followed by NaOH hydrolysis and acidification |

| Yield | High, with good purity | Relatively high, stable product quality |

| Waste Generation | Minimal, controlled | Minimal acidic waste, environmentally friendly |

| Industrial Feasibility | Suitable for research and scale-up | Promising for industrial scale due to raw material cost and process simplicity |

| Challenges | Multi-step, requires careful control of reduction step | Requires handling of zinc and brominated esters |

Research Findings and Notes

- The diketone intermediate method allows for versatile further functionalization, which is useful in medicinal chemistry applications where derivatives are needed.

- The zinc-mediated method is noted for its cost-effectiveness and environmental benefits, as it avoids large volumes of acidic waste and uses inexpensive reagents.

- Both methods maintain the integrity of the furan ring, which is sensitive to harsh conditions.

- Purity and yield optimization depend on careful control of reaction parameters such as temperature, solvent choice, and reaction time.

- Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the final acid.

Q & A

Q. What are the key synthetic routes for 4,4,4-trifluoro-3-(furan-2-yl)butanoic acid?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Reacting a trifluoromethyl ketone (e.g., 4,4,4-trifluoroacetoacetate) with a furan-2-yl organometallic reagent (e.g., Grignard or lithium derivative) to form the trifluoro-hydroxyl intermediate.

- Step 2: Oxidation of the hydroxyl group to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or enzymatic methods for stereocontrol.

- Optimization: Solvents like dichloromethane or ethanol are used under reflux (40–80°C), with yields dependent on reaction time and catalyst selection (e.g., Lewis acids for regioselectivity) .

Example Reaction Scheme:

CF₃COCH₂COOR + Furan-2-yl-MgBr → CF₃C(OH)(Furan-2-yl)CH₂COOR

→ Oxidation → CF₃C(Furan-2-yl)CH₂COOH

Q. How is the structure of this compound validated?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and computational methods:

- NMR Spectroscopy:

- ¹H NMR: Peaks for furan protons (δ 6.2–7.4 ppm) and carboxylic acid (δ 10–12 ppm).

- ¹⁹F NMR: Singlet for CF₃ group (δ -60 to -70 ppm).

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M-H]⁻ at m/z 221.05) .

- Infrared (IR) Spectroscopy: Stretching bands for C=O (1700–1750 cm⁻¹) and C-F (1100–1200 cm⁻¹).

Q. How can structure-activity relationship (SAR) studies optimize DPP-4 inhibition?

Methodological Answer: SAR studies focus on modifying the trifluoromethyl and furan moieties to enhance binding affinity:

- Substituent Screening: Replace furan with thiophene or pyridine to test heterocycle effects on enzyme interaction.

- Trifluoromethyl Position: Compare activity of 3-(furan-2-yl) vs. 3-(thieno[2,3-d]pyrimidin-3-yl) analogs (IC₅₀ shifts from 15 nM to 50 nM in DPP-4 inhibition assays) .

- Assay Conditions: Use standardized DPP-4 enzyme kits (e.g., Merck Millipore) with fluorogenic substrates (H-Gly-Pro-AMC) under pH 7.4 buffer to ensure reproducibility .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Purity Validation: Use HPLC (≥95% purity) and elemental analysis to exclude confounding byproducts.

- Dose-Response Curves: Perform triplicate experiments with positive controls (e.g., Sitagliptin for DPP-4 assays) to normalize inter-lab variability .

- Computational Modeling: Dock the compound into DPP-4 crystal structures (PDB: 4A5S) using AutoDock Vina to predict binding modes and explain potency discrepancies .

Q. What analytical methods quantify metabolic stability in vitro?

Methodological Answer:

- Liver Microsome Assay: Incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer (37°C).

- LC-MS/MS Analysis: Monitor parent compound depletion over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics.

- CYP450 Inhibition Screening: Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .

Example Data:

| Parameter | Value |

|---|---|

| t₁/₂ (Human) | 45 minutes |

| CYP3A4 Inhibition | IC₅₀ = 12 µM |

Q. How to design a stability study for aqueous formulations?

Methodological Answer:

- Forced Degradation: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.

- Analysis: Track degradation via UPLC-PDA at 254 nm. Major degradation products (e.g., defluorinated analogs) are identified using MS/MS fragmentation .

Stability Results (Hypothetical):

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| Acidic | 25% | Defluorinated acid |

| Oxidative | 40% | Furan ring-opened derivative |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.